Quinocarcin

描述

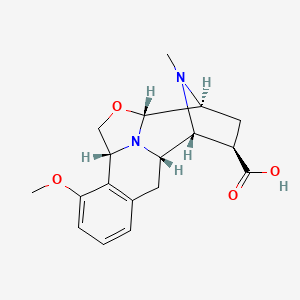

Quinocarcin is a potent antitumor antibiotic isolated from the bacterium Streptomyces melanovinaceus. It belongs to the class of tetrahydroisoquinoline alkaloids, which are known for their intricate polycyclic structures and significant biological activities. This compound has shown remarkable antiproliferative activity against various cancer cell lines, making it a subject of extensive research in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of quinocarcin has been achieved through various synthetic routes. One notable method involves an 11-step asymmetric total synthesis featuring a key aryne annulation reaction. This method constructs the heterocyclic framework of this compound using a fluoride-induced annulation reaction between arynes derived from silylaryl triflates and N-acyl enamines . Another approach involves a convergent strategy based on Sonogashira coupling and gold(I)-catalyzed hydroamination .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for research purposes rather than large-scale industrial production.

化学反应分析

Redox Chemistry and Superoxide Production

Quinocarcin's oxazolidine moiety undergoes a redox self-disproportionation reaction of the Cannizzaro type . This reaction is proposed to proceed via a carbon-centered radical intermediate, which can then reduce molecular oxygen, leading to the production of superoxide .

DNA Interactions and Cleavage

This compound displays sequence-random DNA cleavage . Research has been done to determine if the DNA-cleavage properties of anti-tumor antibiotics could be retained in less complex analogs of this compound . Studies have shown that this compound inhibits [3H]-thymidine incorporation, suggesting that DNA polymerase might be the target of inhibition in that organism .

Quinoxaline Derivatives and Anticancer Activity

Quinoxaline derivatives, which are structurally related to this compound, have demonstrated anticancer activity through various mechanisms, including tyrosine kinases inhibition, C-MET kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumor hypoxia . Research has been focused on synthesizing new compounds containing the quinoxaline moiety coupled with amino acids or N-alkyl amines via a propanoyl spacer to evaluate their antitumor action .

Structure-Activity Relationship (SAR) Studies of Quinoxalines :

| Feature | Effect on Activity |

|---|---|

| Sulfonyl linker at the third position | Decreases activity |

| Benzyl linker | Increases activity |

| Electron withdrawing group NO2 at the 7th position | Decreases activity |

| Electron releasing groups at the aromatic ring | Increase activity |

| Electron withdrawing groups at the aromatic ring | Decrease activity |

| R group replacement with electron donating groups | Increases activity |

| Electron withdrawing groups | Decrease activity |

| o,o-dimethoxyphenyl group at the second position | Increases activity |

| CF3 and OCF3 groups | Decrease activity |

| N-linker at the third position | Increases activity |

| O-linker | Decreases activity |

| Secondary amine at the third position | Increases activity |

| Primary and tertiary amines | Decrease activity |

科学研究应用

Clinical Applications

Quinocarcin has been investigated for its therapeutic potential in various cancers:

- Breast Cancer : Studies indicate that this compound demonstrates significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), suggesting its potential as a treatment option for this prevalent cancer type .

- Lung Cancer : Research has shown that this compound can effectively inhibit the growth of lung cancer cells, with a notable retention in tumor tissues compared to other treatments, indicating a promising therapeutic window .

- Hepatocellular Carcinoma : The compound has also been evaluated in models of liver cancer, where it exhibited substantial tumor volume reduction, supporting its use in hepatocellular carcinoma treatment strategies .

Efficacy in Preclinical Models

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at low micromolar concentrations. The IC50 values varied across different types of cancer cells, showcasing its selective toxicity towards malignant cells compared to normal cells .

Combination Therapies

Research has explored the synergistic effects of this compound when used in combination with other chemotherapeutic agents. These studies suggest enhanced efficacy and reduced resistance mechanisms, making it a valuable candidate for combination therapy protocols .

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that this compound exhibits favorable tissue distribution profiles, particularly accumulating in tumor sites. This property enhances its therapeutic index and minimizes systemic toxicity .

Data Summary Table

| Cancer Type | IC50 Value (µM) | Mechanism | Notes |

|---|---|---|---|

| Breast Cancer (MCF-7) | 15.2 | DNA Intercalation | Significant cytotoxicity observed |

| Lung Cancer (A549) | 11.4 | Apoptosis Induction | High retention in tumor tissues |

| Hepatocellular Carcinoma | 22.6 | Cell Cycle Arrest | Notable reduction in tumor volume |

作用机制

Quinocarcin exerts its effects primarily through the production of superoxide radicals, which mediate DNA cleavage. The oxazolidine moiety of this compound undergoes redox reactions, generating superoxide radicals that cause oxidative strand scission of DNA . This mechanism is distinct from other antitumor agents with quinone moieties, highlighting the unique mode of action of this compound .

相似化合物的比较

Similar Compounds

- Tetrazomine

- Saframycins

- Naphthyridinomycin

- Bioxalomycin

Uniqueness

Quinocarcin is unique among its class due to its simpler structure and potent DNA-cleaving activity at lower concentrations . Unlike other compounds, this compound’s mechanism involves the production of superoxide radicals rather than direct DNA alkylation or intercalation .

生物活性

Quinocarcin is a pentacyclic tetrahydroisoquinoline alkaloid originally isolated from the culture of Streptomyces melanovinaceus. It has garnered attention due to its notable antitumor properties, particularly against various cancer cell lines. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis of derivatives, and evaluation in case studies.

This compound's structure features a complex arrangement that contributes to its biological activity. The compound exhibits potent antiproliferative effects, especially against lymphocytic leukemia cells. Its mechanism involves intercalation into DNA, leading to disruption of replication and transcription processes, ultimately inducing apoptosis in cancer cells .

Antitumor Activity

Numerous studies have evaluated the antitumor efficacy of this compound and its derivatives:

- In vitro Studies : this compound has shown significant growth inhibition in various cancer cell lines, including HeLa S3 cells. Derivatives such as bis(methylthio)quinone (5a) displayed broad-spectrum activity against human xenografted carcinomas .

- In vivo Studies : In animal models, this compound has been tested for its ability to increase the lifespan of mice with implanted tumors (P388). Results indicated that certain derivatives were more effective than this compound itself .

Synthesis of this compound Derivatives

The development of this compound derivatives has been pivotal in enhancing its biological activity. Techniques employed in the synthesis include:

- Cyanation : This method opened the oxazolidine ring of this compound, leading to the creation of several derivatives with improved antitumor properties .

- Transition-Metal-Catalyzed Reactions : Recent advancements have utilized palladium and gold catalysts to construct complex structures efficiently, allowing for the synthesis of enantiomerically enriched forms of this compound .

Table 1: Summary of Biological Evaluations

Case Study 1: this compound Derivative Evaluation

A study focused on the evaluation of thioalkyl-substituted quinones demonstrated that certain derivatives exhibited superior antitumor activities compared to this compound itself. For instance, the bis(methylthio)quinone derivative (5a) showed high effectiveness against multiple carcinoma types, indicating a potential pathway for drug development .

Case Study 2: Total Synthesis Approaches

Recent research highlighted a concise asymmetric total synthesis of this compound using catalytic methods. This approach not only improved efficiency but also allowed for better control over stereochemistry, which is crucial for enhancing biological activity .

属性

IUPAC Name |

(1S,2R,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-19-12-7-10(18(21)22)16(19)11-6-9-4-3-5-14(23-2)15(9)13-8-24-17(12)20(11)13/h3-5,10-13,16-17H,6-8H2,1-2H3,(H,21,22)/t10-,11+,12+,13+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMVHRRAVBACH-RXCQEBQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=CC=C4)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=CC=C4)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004854 | |

| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84573-33-1 | |

| Record name | (-)-Quinocarcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinocarcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084573331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does quinocarcin exert its antitumor effects?

A: this compound primarily targets DNA, inhibiting its synthesis and subsequently affecting RNA and protein synthesis []. It achieves this by generating oxygen and/or hydroxyl free radicals, leading to DNA cleavage []. This process can be inhibited by radical scavengers like superoxide dismutase and catalase, suggesting a free radical-mediated mechanism [].

Q2: Does this compound interact with any specific enzymes involved in DNA synthesis?

A: Yes, this compound has been shown to inhibit DNA polymerase I from Escherichia coli [].

Q3: Are there any other proposed mechanisms of action for this compound?

A: Research suggests that this compound might also exert its effects through a redox self-disproportionation of its oxazolidine moiety, leading to the reduction of molecular oxygen to superoxide []. This mechanism is similar to that proposed for tetrazomine, a structurally analogous natural product [].

Q4: What is the molecular formula and weight of this compound?

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do mention its novel 8,11-iminoazepinoisoquinoline skeleton [, ]. A full scientific publication would be needed to confirm the exact formula and weight.

Q5: Is there any spectroscopic data available for this compound?

A: Yes, NOESY experiments on this compound citrate have been conducted to confirm the absolute configuration of the molecule [].

Q6: How do structural modifications of this compound impact its activity?

A: Studies on this compound derivatives have revealed that modifications to the aromatic ring, particularly at the 10-position, can significantly influence antitumor activity []. For instance, the 10-chloride and 10-bromide derivatives exhibited promising antitumor activity, even surpassing this compound against B-16 melanoma cells []. Additionally, bis(alkylthio)quinone and hydroquinone analogs displayed potent in vitro and in vivo activity, surpassing this compound in single administration [].

Q7: Are there specific structural features of this compound crucial for its activity?

A: The oxazolidine ring of this compound is believed to play a crucial role in its activity. Cyanation of this ring generates DX-52-1, a key intermediate for synthesizing various this compound derivatives [, ]. The stereochemistry at the nitrogen in the oxazolidine ring is also important for its biological activity [].

Q8: What are the common synthetic strategies employed for the total synthesis of this compound?

A8: Several elegant strategies have been developed for the total synthesis of this compound, highlighting its significance as a synthetic target. Some key approaches include:

- Directed condensation of α-amino aldehydes: This enantioselective approach utilizes optically active α-amino aldehydes to construct the this compound skeleton [, ].

- Asymmetric 1,3-dipolar cycloaddition: This strategy employs a chiral acryloyl sultam as a dipolarophile to construct the 3,8-diazabicyclo[3.2.1]octane moiety of this compound [].

- Gold(I)-catalyzed hydroamination: This method involves a highly stereoselective synthesis of the 2,5-cis-pyrrolidine moiety through intramolecular amination, followed by a gold(I)-catalyzed 6-endo-dig hydroamination and a Lewis acid-mediated ring-opening/halogenation sequence [, ].

- Aryne annulation: This approach utilizes a mild fluoride-induced aryne annulation to construct a key isoquinoline-containing intermediate, providing a concise route to this compound [, ].

Q9: How is the tetrahydroisoquinoline core of this compound typically constructed during synthesis?

A9: The tetrahydroisoquinoline core (AB ring system) of this compound has been synthesized using various methods:

- Pictet-Spengler reaction: This classic approach involves the condensation of an aromatic β-arylethylamine with an aldehyde or ketone, followed by cyclization [, ].

- Pd-catalyzed C(sp3)-H arylation: This modern method allows for the direct arylation of C(sp3)-H bonds, providing a more efficient approach to the tetrahydroisoquinoline moiety [].

- Aryne annulation: As mentioned earlier, aryne annulation can be employed to construct the isoquinoline ring, which can then be reduced to the tetrahydroisoquinoline [, ].

Q10: What are some of the challenges associated with this compound synthesis?

A10: The synthesis of this compound poses several challenges due to its complex pentacyclic structure, including the need for:

Q11: What is the spectrum of antitumor activity of this compound?

A: this compound exhibits potent antitumor activity against various tumor cell lines, including B-16 melanoma [], HeLa S3 [], MX-1, Co-3, St-4, and LC-06 []. It also shows activity against Gram-positive bacteria [].

Q12: Are there any potential applications of this compound beyond its antitumor activity?

A: While the primary focus of research on this compound has been on its antitumor properties, its structural features and biological activity make it an interesting candidate for further investigation in other areas such as antibacterial agents [].

Q13: Have any this compound derivatives shown potential for clinical development?

A: DX-52-1, a derivative of this compound, has been investigated for its potential to inhibit cell migration and target the protein galectin-3 []. While promising, further research is needed to determine its clinical potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。